Cas no 1849217-27-1 (4-[Methyl(propan-2-yl)amino]butane-1,2-diol)

4-[Methyl(propan-2-yl)amino]butane-1,2-diol is a tertiary amino diol compound characterized by its bifunctional structure, combining both hydroxyl and amine moieties. This configuration imparts versatility in applications such as polymer synthesis, where it can serve as a monomer or crosslinking agent. The presence of both hydrophilic hydroxyl groups and a hydrophobic tertiary amine enhances solubility in a range of solvents, facilitating its use in formulations requiring balanced polarity. Its structural stability and reactivity make it suitable for derivatization in pharmaceutical intermediates or specialty chemicals. The compound’s controlled steric hindrance from the isopropyl group may also influence selectivity in catalytic or synthetic processes.
4-[Methyl(propan-2-yl)amino]butane-1,2-diol structure
1849217-27-1 structure
商品名:4-[Methyl(propan-2-yl)amino]butane-1,2-diol
CAS番号:1849217-27-1
MF:C8H19NO2
メガワット:161.24196267128
CID:6288929
PubChem ID:165617998

4-[Methyl(propan-2-yl)amino]butane-1,2-diol 化学的及び物理的性質

名前と識別子

    • EN300-1830113
    • 4-[methyl(propan-2-yl)amino]butane-1,2-diol
    • 1849217-27-1
    • 4-[Methyl(propan-2-yl)amino]butane-1,2-diol
    • インチ: 1S/C8H19NO2/c1-7(2)9(3)5-4-8(11)6-10/h7-8,10-11H,4-6H2,1-3H3
    • InChIKey: POJCTLGXVBLJDI-UHFFFAOYSA-N
    • ほほえんだ: OC(CO)CCN(C)C(C)C

計算された属性

  • せいみつぶんしりょう: 161.141578849g/mol
  • どういたいしつりょう: 161.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 96.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 43.7Ų

4-[Methyl(propan-2-yl)amino]butane-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1830113-0.5g
4-[methyl(propan-2-yl)amino]butane-1,2-diol
1849217-27-1
0.5g
$535.0 2023-09-19
Enamine
EN300-1830113-0.25g
4-[methyl(propan-2-yl)amino]butane-1,2-diol
1849217-27-1
0.25g
$513.0 2023-09-19
Enamine
EN300-1830113-0.1g
4-[methyl(propan-2-yl)amino]butane-1,2-diol
1849217-27-1
0.1g
$490.0 2023-09-19
Enamine
EN300-1830113-10g
4-[methyl(propan-2-yl)amino]butane-1,2-diol
1849217-27-1
10g
$2393.0 2023-09-19
Enamine
EN300-1830113-2.5g
4-[methyl(propan-2-yl)amino]butane-1,2-diol
1849217-27-1
2.5g
$1089.0 2023-09-19
Enamine
EN300-1830113-5.0g
4-[methyl(propan-2-yl)amino]butane-1,2-diol
1849217-27-1
5g
$3147.0 2023-06-03
Enamine
EN300-1830113-1.0g
4-[methyl(propan-2-yl)amino]butane-1,2-diol
1849217-27-1
1g
$1086.0 2023-06-03
Enamine
EN300-1830113-1g
4-[methyl(propan-2-yl)amino]butane-1,2-diol
1849217-27-1
1g
$557.0 2023-09-19
Enamine
EN300-1830113-0.05g
4-[methyl(propan-2-yl)amino]butane-1,2-diol
1849217-27-1
0.05g
$468.0 2023-09-19
Enamine
EN300-1830113-10.0g
4-[methyl(propan-2-yl)amino]butane-1,2-diol
1849217-27-1
10g
$4667.0 2023-06-03

4-[Methyl(propan-2-yl)amino]butane-1,2-diol 関連文献

4-[Methyl(propan-2-yl)amino]butane-1,2-diolに関する追加情報

Comprehensive Overview of 4-[Methyl(propan-2-yl)amino]butane-1,2-diol (CAS No. 1849217-27-1)

4-[Methyl(propan-2-yl)amino]butane-1,2-diol (CAS No. 1849217-27-1) is a specialized organic compound with a unique molecular structure that combines amino and diol functional groups. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug synthesis and material science. The presence of both methyl(propan-2-yl)amino and butane-1,2-diol moieties makes it a versatile intermediate for developing bioactive molecules.

In recent years, the demand for 4-[Methyl(propan-2-yl)amino]butane-1,2-diol has increased, particularly in the context of green chemistry and sustainable synthesis. Researchers are exploring its role as a building block for environmentally friendly polymers and biodegradable materials. The compound's ability to act as a chiral auxiliary in asymmetric synthesis has also made it a topic of interest in academic and industrial laboratories. With the rise of AI-driven drug discovery, CAS No. 1849217-27-1 has been flagged in computational studies for its potential in designing novel therapeutics.

The synthesis of 4-[Methyl(propan-2-yl)amino]butane-1,2-diol typically involves multi-step organic reactions, including amination and hydroxylation processes. Its purity and stability are critical for applications in high-value industries, such as pharmaceuticals and specialty chemicals. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, ensuring compliance with regulatory standards. The growing focus on precision medicine and personalized therapeutics has further highlighted the importance of such intermediates in modern drug development pipelines.

From a commercial perspective, CAS No. 1849217-27-1 is often sought after by suppliers and manufacturers specializing in fine chemicals. Its niche applications in catalysis and ligand design have positioned it as a valuable asset in chemical R&D. Additionally, the compound's compatibility with water and organic solvents enhances its utility in formulation science, making it a candidate for drug delivery systems and cosmetic ingredients. As the industry shifts toward sustainable practices, the eco-friendly profile of 4-[Methyl(propan-2-yl)amino]butane-1,2-diol aligns well with global trends.

In conclusion, 4-[Methyl(propan-2-yl)amino]butane-1,2-diol (CAS No. 1849217-27-1) represents a promising chemical entity with broad applicability across multiple sectors. Its structural features and functional diversity make it a subject of ongoing research, particularly in areas like bioconjugation and nanotechnology. As scientific advancements continue to unfold, this compound is expected to play a pivotal role in shaping the future of synthetic chemistry and biomedical innovation.

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